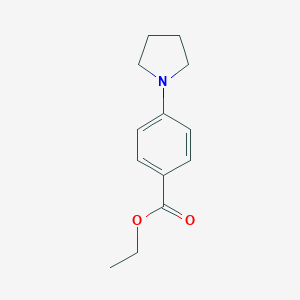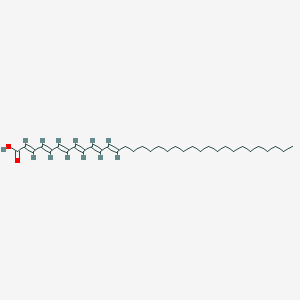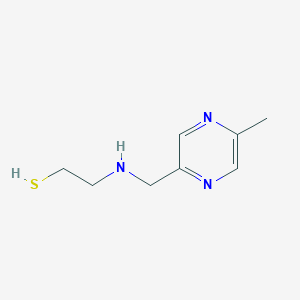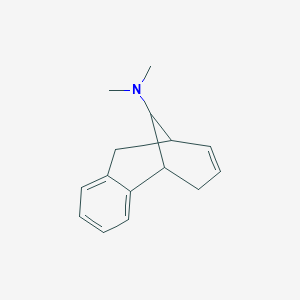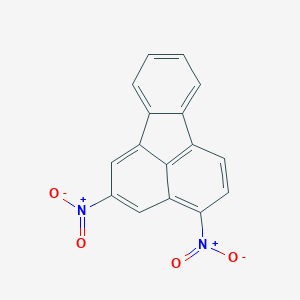![molecular formula C28H26O B034683 27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol CAS No. 108395-73-9](/img/structure/B34683.png)
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol, commonly known as MHC, is a polycyclic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MHC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and viral replication. MHC has been shown to induce apoptosis in cancer cells and inhibit viral entry and replication. Further research is needed to fully elucidate the mechanism of action of MHC.
Efectos Bioquímicos Y Fisiológicos
MHC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of viral replication, and modulation of immune function. MHC has also been shown to have anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MHC has several advantages for lab experiments, including its unique structure, potent activity, and versatility in various fields. However, the synthesis process is challenging, and the compound is relatively unstable, making it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on MHC, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some potential applications include the development of novel cancer and antiviral drugs, the creation of advanced materials with unique properties, and the construction of nanoscale devices and structures.
Conclusion:
In conclusion, MHC is a complex compound with unique properties and potential applications in various fields. The synthesis process is challenging, but the compound has potent activity and versatility in various research areas. Further research is needed to fully elucidate the mechanism of action of MHC and explore its potential applications in various fields.
Métodos De Síntesis
MHC is a complex compound that requires a multi-step synthesis process. The most common method involves the use of a Diels-Alder reaction to form the polycyclic structure, followed by various functionalization steps to introduce the necessary functional groups. The synthesis process is challenging and requires significant expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MHC has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, MHC has been shown to have potent antitumor and antiviral activity, making it a promising candidate for drug development. In materials science, MHC has been used to create novel materials with unique properties, such as high surface area and selective adsorption. In nanotechnology, MHC has been used as a building block for the construction of nanoscale devices and structures.
Propiedades
Número CAS |
108395-73-9 |
|---|---|
Nombre del producto |
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
Fórmula molecular |
C28H26O |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
27-methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
InChI |
InChI=1S/C28H26O/c1-28(29)26-14-22-10-18-6-2-3-7-19(18)11-23(22)15-27(28)17-25-13-21-9-5-4-8-20(21)12-24(25)16-26/h2-13,26-27,29H,14-17H2,1H3 |
Clave InChI |
KOKMTMUAKNCBME-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
SMILES canónico |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
Sinónimos |
6,7,8,15,16,17-Hexahydro-19-methyl-7,16-methanocyclodeca[1,2-b:6,7-b']dinaphthalene-19-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



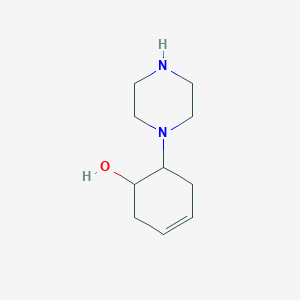
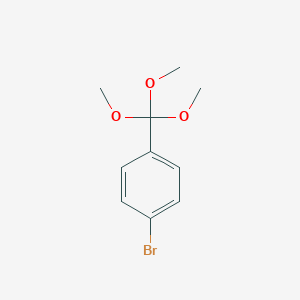
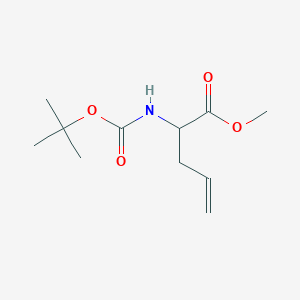
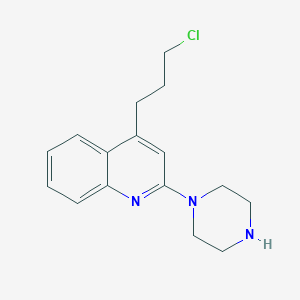
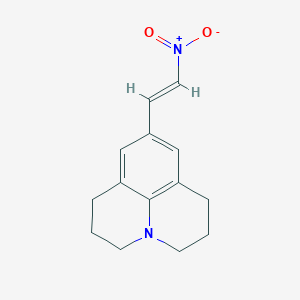
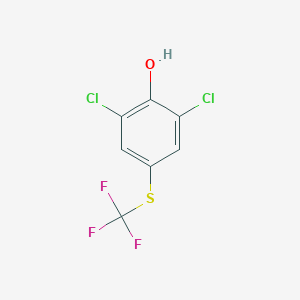
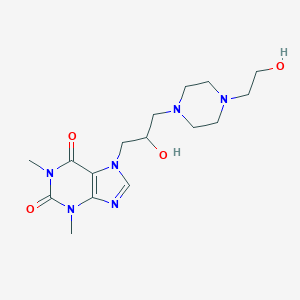
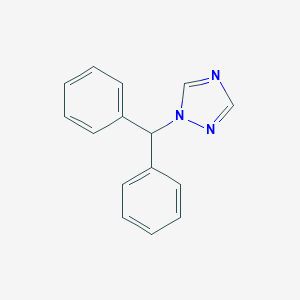
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
